
Derazantinib
説明
Evolution of Fibroblast Growth Factor Receptor (FGFR) Inhibition in Cancer Therapy
The journey of FGFR inhibition in oncology is a prime example of targeted therapy's rapid evolution. aacrjournals.org The FGF/FGFR signaling pathway is crucial for numerous physiological processes, including cell proliferation, differentiation, and survival. ontosight.aiaacrjournals.org Consequently, dysregulation of this pathway through mechanisms like gene amplification, activating mutations, or chromosomal rearrangements has been implicated in the pathogenesis of a wide array of human cancers. nih.govnih.gov
Initial efforts to block this pathway involved multi-kinase inhibitors, which, while showing some activity, often lacked the specificity for profound FGFR inhibition, leading to disappointing results in some cases. aacrjournals.org This experience highlighted the need for more selective agents. As the understanding of FGFR's role as an oncogenic driver grew, particularly the discovery of activating alterations like FGFR2 fusions and FGFR3 mutations in cancers such as intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma, the development of specific FGFR inhibitors gained momentum. aacrjournals.orgnih.gov
This led to a new wave of tyrosine kinase inhibitors (TKIs) designed to be more selective for the FGFR family (FGFR1, 2, 3, and 4), blocking their intracellular kinase activity at nanomolar concentrations. aacrjournals.orgnih.gov The success of this refined approach has been demonstrated by the accelerated FDA approval of agents like erdafitinib for metastatic urothelial carcinoma with specific FGFR alterations, validating the strategy of matching molecularly selected tumors with selective FGFR inhibitors. nih.govmdanderson.org Today, numerous FGFR TKIs are under clinical investigation, representing a significant advancement in personalized oncology. aacrjournals.org
Overview of Derazantinib as a Targeted Agent
This compound (formerly ARQ 087) is an investigational, orally administered small-molecule compound that functions as a potent, ATP-competitive, multi-kinase inhibitor. springer.comdelveinsight.comportico.org Its primary mechanism of action is the inhibition of the FGFR family, with strong activity against FGFR1, FGFR2, and FGFR3. delveinsight.comontosight.aiswissbiotech.org These receptors are key drivers of cell proliferation, differentiation, and migration, and their genetic alteration is a therapeutic target in cancers of the bile duct, bladder, breast, stomach, and lung. swissbiotech.orgbasilea.com
A distinguishing feature of this compound is its unique kinase inhibition profile. basilea.com Beyond the FGFR family, it also inhibits other important kinases involved in cancer progression, such as the colony-stimulating factor-1 receptor (CSF1R) and the vascular endothelial growth factor receptor 2 (VEGFR2). basilea.comtandfonline.comnih.govresearchgate.net
Inhibition of CSF1R: CSF1R is crucial for the recruitment and function of tumor-associated macrophages (TAMs), which can promote tumor growth. delveinsight.comnih.gov By inhibiting CSF1R, this compound has the potential to modulate the tumor microenvironment, making it less hospitable for cancer cells. nih.govresearchgate.net
This spectrum-selective activity suggests this compound may offer a differentiated therapeutic approach compared to more highly specific FGFR inhibitors. basilea.comtandfonline.com Research and clinical trials are actively exploring its potential both as a monotherapy and in combination with other anti-cancer agents, such as immunotherapy. swissbiotech.orgbasilea.com
Significance of this compound in Addressing Unmet Medical Needs in Cancer
This compound is being developed to address significant unmet medical needs in specific cancer patient populations, particularly those with tumors harboring FGFR genetic aberrations where treatment options are limited and prognoses are often poor. tandfonline.combasilea.combiospectrumasia.com
Intrahepatic Cholangiocarcinoma (iCCA): One of the primary focuses for this compound is iCCA, a cancer of the bile ducts within the liver. biospectrumasia.com A subset of iCCA patients has tumors driven by FGFR2 genetic alterations, including gene fusions, mutations, and amplifications. tandfonline.combasilea.com FGFR2 fusions are present in approximately 13-22% of iCCA cases. basilea.com For patients with advanced or previously treated iCCA, existing treatment options provide limited benefit. tandfonline.combiospectrumasia.com this compound has received orphan drug designation in the U.S. and EU for iCCA. springer.comswissbiotech.org Clinical studies have shown that this compound provides clinically meaningful and durable responses in iCCA patients with FGFR2 alterations. tandfonline.comccanewsonline.com For instance, the FIDES-01 study in patients with iCCA and FGFR2 gene fusions reported an objective response rate (ORR) of 21.4% and a median progression-free survival (PFS) of 7.8 months. basilea.com This highlights its potential as a targeted therapy for this patient population. ccanewsonline.comtargetedonc.com The high incidence of iCCA in China further underscores the major public health need for effective treatments like this compound. biospectrumasia.com
Urothelial Carcinoma: Advanced urothelial cancer is another area with a high unmet medical need. swissbiotech.orgbasilea.com FGFR gene aberrations, primarily in FGFR3, are established oncogenic drivers in about 15-20% of these cases. swissbiotech.orgbasilea.comnih.gov this compound is being evaluated in clinical trials, such as the FIDES-02 study, for patients with advanced urothelial cancer expressing these FGFR gene aberrations, both as a single agent and in combination with immunotherapy. swissbiotech.orgbasilea.com
By targeting the specific genetic drivers of these difficult-to-treat cancers, this compound represents a promising and more personalized treatment strategy, potentially improving outcomes for patients with limited alternatives. tandfonline.combiospectrumasia.com
特性
IUPAC Name |
(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJDVVCDVBFRMU-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234356-69-4 | |
Record name | Derazantinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234356694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Derazantinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DERAZANTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B0H171MJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Foundations of Derazantinib Action
Molecular Targets of Derazantinib
This compound is a multi-kinase inhibitor, demonstrating potent activity against several receptor tyrosine kinases implicated in cancer pathogenesis. springer.comncats.io
Fibroblast Growth Factor Receptor Kinases (FGFR1, FGFR2, FGFR3, FGFR4)
This compound is a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, particularly FGFR1, FGFR2, and FGFR3. basilea.compharmacytimes.comoncnursingnews.com FGFRs are crucial regulators of cellular processes, and their genetic aberrations, such as fusions, mutations, and amplifications, are established oncogenic drivers in various malignancies, including intrahepatic cholangiocarcinoma (iCCA), urothelial cancer, and gastric cancer. basilea.comdelveinsight.com
Biochemical assays have demonstrated that this compound potently inhibits FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range. medchemexpress.comselleckchem.com Specifically, it exhibits strong activity against FGFR2 (IC50 of 1.8 nM) and comparable potency against FGFR1 and FGFR3 (both with an IC50 of 4.5 nM). selleckchem.comselleckchem.com Its activity against FGFR4 is less pronounced, with a reported IC50 of 34 nM. selleckchem.comselleckchem.com this compound has been shown to inhibit both wild-type and mutated forms of FGFR kinases. oup.com
Preclinical studies have confirmed that this compound effectively suppresses the autophosphorylation of FGFR1 and FGFR2 in a dose-dependent manner. portico.orgselleckchem.com In cellular models, it has been shown to inhibit the proliferation of cell lines that are driven by FGFR dysregulation. medchemexpress.com
Table 1: Inhibitory Activity of this compound against FGFR Kinases
Target Kinase | IC50 (nM) | Reference |
---|---|---|
FGFR1 | 4.5 | selleckchem.comselleckchem.com |
FGFR2 | 1.8 | selleckchem.comselleckchem.com |
FGFR3 | 4.5 | selleckchem.comselleckchem.com |
FGFR4 | 34 | selleckchem.comselleckchem.com |
Colony Stimulating Factor 1 Receptor (CSF1R) Kinase
In addition to its potent FGFR inhibition, this compound also demonstrates significant activity against the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase. researchgate.netnih.govaacrjournals.org CSF1R plays a critical role in the regulation, proliferation, and function of macrophages. nih.gov In the tumor microenvironment, CSF1R signaling is important for the maintenance of tumor-associated macrophages (TAMs), which can promote an immunosuppressive environment, angiogenesis, and metastasis. delveinsight.comaacrjournals.org
This compound has been shown to inhibit CSF1R with a potency similar to its inhibition of FGFR1-3. nih.gov This dual inhibition of FGFR and CSF1R suggests a multifaceted mechanism of action, targeting both the tumor cells directly and the supportive tumor microenvironment. delveinsight.comresearchgate.net Studies have shown that this compound inhibits the phosphorylation of CSF1R in macrophage cell lines and in tumor cells. researchgate.netnih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase
This compound also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. tandfonline.comnih.govnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. nih.govbasilea.com
Platelet-Derived Growth Factor Beta Receptor (PDGFRbeta) Kinase
This compound has been identified as an inhibitor of the Platelet-Derived Growth Factor Beta Receptor (PDGFRbeta) kinase. nih.gov PDGFRbeta is another receptor tyrosine kinase involved in processes such as cell growth, proliferation, and angiogenesis. nih.gov The inhibition of PDGFRbeta may contribute to the anti-angiogenic and anti-tumor properties of this compound.
RET and KIT Kinases
Biochemical studies have revealed that this compound also possesses inhibitory activity against the RET and KIT kinases. nih.govmdpi.com The RET proto-oncogene encodes a receptor tyrosine kinase, and its alterations are implicated in various cancers. mdpi.com Similarly, the KIT proto-oncogene receptor tyrosine kinase is a known driver in several tumor types. This compound's activity against these kinases was observed to be within a five-fold range of its IC50 for FGFR2. portico.org Specifically, this compound has been reported to inhibit RET and KIT with IC50 values of 3.0 nM and 8.2 nM, respectively. ncats.iotandfonline.com
Table 2: Inhibitory Activity of this compound against Other Kinases
Target Kinase | IC50 (nM) | Reference |
---|---|---|
RET | 3.0 | ncats.iotandfonline.com |
KIT | 8.2 | tandfonline.com |
Intracellular Signaling Pathway Modulation by this compound
By inhibiting its primary targets, this compound modulates several critical intracellular signaling pathways that are essential for tumor cell growth and survival. The binding of FGFs to their receptors normally triggers receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. mdpi.com This leads to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. mdpi.comoaepublish.comfrontiersin.org
This compound, as an ATP-competitive inhibitor, blocks this initial autophosphorylation step, thereby preventing the activation of these downstream pathways. portico.orgselleckchem.com In cell-based assays, treatment with this compound leads to a reduction in the phosphorylation of FRS2α, a key adaptor protein that links FGFR to downstream signaling molecules, as well as decreased phosphorylation of ERK and AKT. medchemexpress.com The inhibition of these pathways ultimately results in cell cycle arrest, primarily in the G1 phase, and the subsequent induction of apoptosis in cancer cells driven by FGFR aberrations. medchemexpress.com
Furthermore, the inhibition of CSF1R by this compound can modulate the tumor immune microenvironment. By targeting TAMs, this compound may help to shift the balance from an immunosuppressive to an anti-tumor immune state. researchgate.net
Impact on Cell Proliferation, Differentiation, and Survival Pathways
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is fundamental in regulating normal cellular activities, including proliferation, survival, differentiation, and migration. portico.orgresearchgate.net FGFRs are a family of four tyrosine kinase receptors (FGFR1-4) that, when activated by fibroblast growth factors (FGFs), trigger multiple downstream signal transduction pathways. portico.orgresearchgate.net These include the RAS-RAF-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways, which are critical for controlling gene transcription related to cell survival and growth. portico.orgresearchgate.net
Dysregulation of the FGFR pathway through mechanisms like gene fusions, mutations, or amplifications is an identified driver in various cancers. delveinsight.comncats.io this compound functions as an ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3. medkoo.commedchemexpress.comresearchgate.net By binding to these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling proteins like FRS2α, AKT, and ERK. portico.orgmedchemexpress.com This inhibition has been shown to have a direct impact on cancer cells:
Inhibition of Cell Proliferation: this compound demonstrates potent anti-proliferative activity in cancer cell lines characterized by FGFR dysregulation. medchemexpress.comnih.gov Studies in cell lines with high levels of FGFR2 show that treatment with this compound leads to a G1 cell cycle arrest, halting the process of cell division. medchemexpress.com
Induction of Apoptosis: Following cell cycle arrest, this compound can induce programmed cell death (apoptosis) in cancer cells. medchemexpress.com
Inhibition of Migration and Invasion: In studies on keloid fibroblasts, which exhibit pathological fibrous proliferation, this compound was found to inhibit cell migration and invasion. nih.gov
Rescue of Aberrant Differentiation: In experimental models of skeletal disorders caused by activating FGFR mutations, this compound has been shown to rescue normal cell differentiation processes that were inhibited by FGF. medchemexpress.com
Preclinical studies using xenograft models (where human tumors are grown in mice) have confirmed that this compound potently inhibits tumor growth in models driven by FGFR2 alterations. portico.orgmedchemexpress.com
Regulation of Tumor Microenvironment
This compound's mechanism extends beyond directly targeting tumor cells. It also influences the tumor microenvironment (TME), which is the complex ecosystem of blood vessels, immune cells, and signaling molecules that surrounds and supports a tumor. This is achieved primarily through the inhibition of two key receptors: CSF1R on macrophages and VEGFR2 on endothelial cells. nih.govresearchgate.net
The Colony-Stimulating Factor 1 Receptor (CSF1R) and its ligands are crucial for the recruitment, differentiation, and survival of macrophages. nih.govfrontiersin.org Within the TME, tumor-associated macrophages (TAMs) often adopt an M2-like phenotype, which is immunosuppressive and promotes tumor growth. aacrjournals.orgfrontiersin.org The CSF1/CSF1R signaling pathway is critical for maintaining this population of tumor-promoting macrophages. delveinsight.comaacrjournals.orgglobenewswire.com
This compound is a potent inhibitor of CSF1R, with a potency similar to its inhibition of FGFRs. aacrjournals.orgnih.gov This dual activity is a distinguishing feature compared to some other FGFR inhibitors. researchgate.netnih.gov By inhibiting CSF1R, this compound can:
Inhibit CSF1R Phosphorylation: Research has shown that this compound inhibits ligand-stimulated CSF1R phosphorylation in macrophage cell lines and isolated murine macrophages in a concentration-dependent manner. aacrjournals.orgresearchgate.net
Deplete Tumor-Promoting Macrophages: CSF1R blockade can lead to the depletion of TAMs, thereby reducing their pro-tumorigenic influence. delveinsight.comglobenewswire.com Preclinical data suggest that this depletion can render tumors more responsive to other cancer therapies, such as T-cell checkpoint immunotherapy. delveinsight.comglobenewswire.com
Promote an Anti-Tumor Immune Environment: In a syngeneic breast tumor model, this compound treatment led to an increase in cytotoxic T cells, natural killer cells, and T-helper cells within the tumor. researchgate.netnih.gov This shift from an immunosuppressive to an anti-tumor immune environment was also observed in a bladder cancer model that was not sensitive to FGFR inhibition, confirming that CSF1R is an important independent target of this compound. researchgate.netnih.gov
These findings highlight that this compound's ability to modulate macrophages via CSF1R inhibition is a key component of its anti-cancer activity, working in concert with its direct effects on tumor cells. researchgate.net
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing tumors with essential oxygen and nutrients. nih.gov The Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, are central regulators of this process. nih.govoncotarget.com Activation of VEGFR2 on endothelial cells triggers downstream signaling pathways that lead to endothelial cell proliferation, migration, and the formation of new blood vessels. oncotarget.combmbreports.org
Inhibition of Angiogenic Sprouting: The initial sprouting of new vessels from existing ones is a key step in angiogenesis and is heavily dependent on VEGF/VEGFR signaling. nih.govmdpi.com Studies showed that this compound treatment caused defects in angiogenic sprouting, further indicating its interference with the VEGFR pathway. nih.gov In contrast, a specific FGFR inhibitor, infigratinib, did not have the same effect on sprouting, highlighting the distinct contribution of VEGFR2 inhibition to this compound's activity profile. nih.govmdpi.com
By inhibiting VEGFR2, this compound can disrupt the tumor's blood supply, adding another layer to its mechanism of action and showcasing its potential as a dual-acting anti-angiogenic and anti-proliferative agent. nih.govbasilea.com
Preclinical Investigation of Derazantinib Efficacy and Mechanisms
In Vitro Studies of Derazantinib
This compound has demonstrated potent antiproliferative activity in various cancer cell lines, particularly those harboring genetic alterations in the Fibroblast Growth Factor Receptor (FGFR) pathway. portico.orgclinicaltrials.gov As an ATP-competitive inhibitor, it targets FGFR1, FGFR2, and FGFR3, leading to the suppression of downstream signaling pathways crucial for tumor cell growth and survival. medchemexpress.comselleckchem.com
The inhibitory concentration (IC50) values for this compound highlight its potency against specific FGFRs, with reported values of 1.8 nM for FGFR2 and 4.5 nM for both FGFR1 and FGFR3. medchemexpress.commedkoo.com Its activity extends to inhibiting the autophosphorylation of FGFR1 and FGFR2 in a dose-dependent manner. portico.orgselleckchem.com In cell-based assays, this compound effectively inhibits the phosphorylation of FGFRs and downstream signaling proteins like FRS2α, AKT, and ERK. medchemexpress.com
Studies have shown that this compound's antiproliferative effects are particularly pronounced in cell lines with FGFR dysregulation, including amplifications, fusions, and mutations. medchemexpress.comselleckchem.com For example, in gastric cancer cell lines, the antiproliferative potency of this compound correlates significantly with FGFR expression levels. nih.gov In cell lines with high levels of FGFR2, this compound induces G1 cell cycle arrest, which is followed by apoptosis. selleckchem.com Furthermore, in vitro studies have shown synergy between this compound and paclitaxel in gastric cancer cell lines such as SNU-16 and Fu97. aacrjournals.org
Beyond FGFR, this compound also exhibits inhibitory activity against other receptor tyrosine kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R). researchgate.netswissbiotech.org It has been shown to inhibit phosphorylated CSF1R (pCSF1R) in the macrophage cell line RAW264.7 and the tumor cell lines GDM-1 and DEL. researchgate.netaacrjournals.org This dual inhibition of FGFR and CSF1R suggests a broader mechanism of action that may contribute to its anti-tumor effects. swissbiotech.org
Table 1: In Vitro Activity of this compound in Selected Cell Lines
Cell Line | Cancer Type | Key Genetic Alteration(s) | Observed Effect | Citation(s) |
---|---|---|---|---|
SNU-16 | Gastric Cancer | FGFR2 Amplification/Fusion | Antiproliferative activity, Synergy with paclitaxel | selleckchem.comnih.govaacrjournals.org |
NCI-H716 | Colorectal Cancer | FGFR2 Fusion | Antiproliferative activity | medchemexpress.comselleckchem.com |
Fu97 | Gastric Cancer | Not Specified | Synergy with paclitaxel | aacrjournals.org |
KATOIII | Gastric Cancer | FGFR2 Amplification | Studied for antiproliferative effects | aacrjournals.org |
AGS | Gastric Cancer | Not Specified | Studied for antiproliferative effects | aacrjournals.org |
RAW264.7 | Macrophage | Not Applicable | Inhibition of pCSF1R | researchgate.netaacrjournals.org |
GDM-1 | Not Specified | Not Specified | Inhibition of pCSF1R | researchgate.netaacrjournals.org |
DEL | Not Specified | Not Specified | Inhibition of pCSF1R | researchgate.netaacrjournals.org |
HeLa (transiently expressing FGFR2) | Cervical Cancer | Engineered FGFR2 expression | Inhibition of pCSF1R | researchgate.netaacrjournals.org |
The identification of molecular biomarkers is crucial for predicting which patients are most likely to respond to this compound treatment. Preclinical studies have consistently pointed to genetic aberrations in the FGFR pathway as the most significant predictors of sensitivity. portico.orgresearchgate.net
FGFR2 gene fusions are a key biomarker for response to this compound. portico.org Additionally, FGFR1, FGFR2, and FGFR3 mutations and amplifications are considered potential biomarkers for a therapeutic response. clinicaltrials.govresearchgate.net The efficacy of this compound in vitro has been shown to correlate strongly with the level of FGFR gene expression, more so than with FGFR DNA copy number or the presence of mutations. nih.govresearchgate.net
Data from urothelial cancer models suggest that there may be potential response biomarkers beyond FGFR genetic aberrations that could help in patient selection. swissbiotech.orgbasilea.com The dual activity of this compound against CSF1R also suggests that markers related to the tumor microenvironment, such as the presence of tumor-associated macrophages (TAMs), could be relevant. nih.gov Specifically, higher levels of M2-type macrophages, which express CSF1R, have been associated with a stronger response to this compound in combination with paclitaxel in vivo, indicating that the tumor microenvironment plays a role in the drug's efficacy. nih.govglobenewswire.com
Cell Line Sensitivity and Antiproliferative Activity
In Vivo Studies of this compound
This compound has demonstrated significant anti-tumor efficacy in various in vivo xenograft models. portico.orgmedchemexpress.com In xenograft models of gastric cancer with FGFR2 gene fusions, such as the SNU-16 model, this compound treatment led to potent tumor growth inhibition, including instances of complete tumor regression. medkoo.comglobenewswire.combasilea.com Similarly, in the NCI-H716 xenograft model, which also harbors an FGFR2 fusion, this compound effectively inhibited tumor growth. medchemexpress.comselleckchem.com
The efficacy of this compound in these models is linked to its ability to attenuate FGFR signaling. In the SNU-16 human xenograft tumors, this compound treatment resulted in a reduction of phosphorylated FGFR, FRS2-α, and ERK. selleckchem.com Furthermore, in gastric cancer xenograft models, the efficacy of this compound showed a highly significant correlation with FGFR gene expression. nih.govresearchgate.net
Combination studies in xenograft models have also shown promise. In gastric cancer models, the combination of this compound and paclitaxel resulted in synergistic or additive anti-tumor effects. nih.govaacrjournals.orgglobenewswire.com In a syngeneic mouse model of breast cancer (4T1), which is FGFR-driven, this compound was highly efficacious, causing tumor stasis. researchgate.net When combined with a murine PD-L1 antibody in this model, there was increased efficacy against the primary tumor and a reduction in metastases. researchgate.net
This compound also showed a mild inhibitory effect in three tumor xenograft models with reported expression or amplification of CSF1R. aacrjournals.org In a keloid xenograft model, this compound treatment inhibited collagen production and disrupted angiogenesis. mdpi.comresearchgate.net
Table 2: Efficacy of this compound in Xenograft Models
Xenograft Model | Cancer Type | Key Genetic Alteration(s) | Treatment | Outcome | Citation(s) |
---|---|---|---|---|---|
SNU-16 CDX | Gastric Cancer | FGFR2 Amplification/Fusion | Monotherapy | Potent tumor growth inhibition | medkoo.comnih.gov |
SNU-16 CDX | Gastric Cancer | FGFR2 Amplification/Fusion | Combination with paclitaxel | Synergistic effect, complete regressions | aacrjournals.orgglobenewswire.com |
NCI-H716 CDX | Colorectal Cancer | FGFR2 Fusion | Monotherapy | Inhibition of tumor growth | medchemexpress.comselleckchem.com |
4T1 Syngeneic | Breast Cancer | FGFR-driven | Monotherapy | Tumor stasis | researchgate.net |
4T1 Syngeneic | Breast Cancer | FGFR-driven | Combination with PD-L1 Ab | Increased efficacy, reduced metastases | researchgate.net |
CSF1R-driven models | Various | CSF1R expression/amplification | Monotherapy | Mild inhibitory effect | aacrjournals.org |
Keloid Xenograft | Keloid | Not Applicable | Monotherapy | Inhibited collagen production, disrupted angiogenesis | mdpi.com |
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, provide a more clinically relevant platform to evaluate anti-cancer agents. This compound has shown promising efficacy in PDX models of various cancers with FGFR genetic aberrations. basilea.comascopubs.org
In gastric cancer PDX models with different FGFR aberrations (including fusions, amplifications, overexpression, or mutations), this compound monotherapy demonstrated strong efficacy. clinicaltrials.govaacrjournals.orgbasilea.com The response in these models, similar to cell line-derived xenografts, correlated significantly with FGFR gene expression. nih.govresearchgate.net When combined with paclitaxel, this compound showed synergy or additivity in gastric cancer PDX models. nih.govaacrjournals.org
Preclinical data from several patient-derived xenograft mouse models of urothelial cancer expressing FGFR mutations also suggested a similar or superior efficacy of this compound compared to erdafitinib. clinicaltrials.gov
The zebrafish embryo has been utilized as an in vivo model to study the effects of this compound on blood vessel development. nih.govresearchgate.netnih.gov In this model, this compound was shown to interfere with multiple angiogenic processes that are linked to both FGF and VEGF signaling, demonstrating a potential dual anti-angiogenic role. nih.govnih.gov It inhibited vascular development in a dose-dependent manner, disrupting processes such as sprouting angiogenesis. researchgate.netnih.gov The observed effects were comparable to those of vatalanib, a potent VEGFR inhibitor, supporting the notion that this compound acts on angiogenesis partly through the perturbation of VEGFR signaling. nih.gov
In human tumor xenografts, this compound has been shown to decrease vessel permeability and tumor blood volume. researchgate.netresearchgate.net These anti-angiogenic effects, mediated through VEGFR2 inhibition, are an established approach in cancer therapy as they can deprive a growing tumor of essential oxygen and nutrients. basilea.com
Immunomodulatory Effects in Tumor Models
Preclinical research has revealed that this compound possesses significant immunomodulatory properties, primarily stemming from its dual inhibition of Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R). researchgate.netnih.govaacrjournals.org CSF1R is a critical protein in the regulation, recruitment, and function of tumor-associated macrophages (TAMs), particularly the immunosuppressive M2 phenotype. aacrjournals.orgbasilea.comglobenewswire.com By inhibiting CSF1R, this compound can alter the tumor microenvironment (TME), shifting it from an immunosuppressive to an immune-active state.
This compound has demonstrated the ability to inhibit the phosphorylation of CSF1R (pCSF1R) in various macrophage and tumor cell lines, confirming CSF1R as a key oncology target for the compound. researchgate.netnih.gov This activity is comparable in potency to its effects on FGFR2. aacrjournals.org The inhibition of CSF1R signaling is believed to facilitate the repolarization of tumor-promoting M2-macrophages to a pro-inflammatory M1-phenotype, which helps restore anti-tumor T-cell activity. aacrjournals.org This mechanism distinguishes it from more specific FGFR inhibitors, which show no significant activity against CSF1R. researchgate.netnih.gov
Studies in syngeneic mouse tumor models have provided substantial evidence of this compound's ability to modulate the immune landscape. In an FGFR-driven 4T1 breast cancer model, this compound treatment led to tumor stasis. researchgate.netnih.gov When combined with a murine anti-PD-L1 antibody, its efficacy was significantly increased, not only against the primary tumor but also in reducing metastases. researchgate.netnih.gov This enhanced effect was attributed to a profound shift in the TME favoring an anti-tumor immune response. Similar modulation of the TME was also noted in an FGFR-insensitive syngeneic bladder cancer model (MBT-2), underscoring that the immunomodulatory effect via CSF1R inhibition is not solely dependent on FGFR pathway activation in the tumor cells. researchgate.netnih.gov
Furthermore, investigations into combination therapies in gastric cancer models have shown a synergistic anti-tumor effect between this compound and paclitaxel. basilea.comnih.gov This synergy was significantly associated with higher baseline levels of M2-type macrophages within the tumors. nih.gov This finding suggests that the efficacy of the combination is linked to this compound's ability to modulate the myeloid cell component of the TME, as the synergistic effect was not observed in in vitro cell line studies, which lack a complex microenvironment. nih.gov The rationale for combining this compound with immune checkpoint inhibitors like atezolizumab in clinical trials is strongly supported by these preclinical findings that highlight its capacity to create a more favorable environment for T-cell-mediated anti-tumor immunity. aacrjournals.orgascopubs.org
Table 1: Preclinical Models Used in this compound Immunomodulation Studies
Model Type | Specific Model | Cancer Type | Key Findings | Citations |
Cell Line | RAW264.7 | Murine Macrophage | Inhibition of pCSF1R | researchgate.netnih.govaacrjournals.org |
Cell Line | GDM-1 | Human Tumor | Inhibition of pCSF1R | researchgate.netnih.govaacrjournals.org |
Cell Line | DEL | Human Tumor | Inhibition of pCSF1R | researchgate.netnih.govaacrjournals.org |
Syngeneic Model | 4T1 | Murine Breast Cancer | Tumor stasis; synergy with anti-PD-L1; altered TME | researchgate.netnih.gov |
Syngeneic Model | MBT-2 | Murine Bladder Cancer | Altered TME independent of FGFR sensitivity | researchgate.netnih.gov |
Xenograft (PDX) | Various | Gastric Cancer | Synergy with paclitaxel associated with high M2-TAMs | basilea.comnih.gov |
Xenograft | RT4 | Urothelial Cancer | Tumor stasis; efficacy driven by FGFR mutation & expression | aacrjournals.org |
Table 2: Observed Immunomodulatory Effects of this compound in Tumor Models
Immune Cell Population | Effect | Tumor Model | Therapeutic Setting | Citations |
Cytotoxic T Cells (CD8+) | Strong Increase | 4T1 Breast Cancer | Combination with anti-PD-L1 | researchgate.net |
Natural Killer (NK) Cells | Strong Increase | 4T1 Breast Cancer | Combination with anti-PD-L1 | researchgate.net |
T-Helper Cells | Strong Increase | 4T1 Breast Cancer | Combination with anti-PD-L1 | researchgate.net |
M2 Macrophages (M2-TAMs) | Implied Repolarization/Inhibition | Gastric Cancer PDX | Combination with paclitaxel | basilea.comnih.gov |
Tumor Microenvironment | Shift to Anti-Tumor Immune Infiltrate | 4T1 Breast & MBT-2 Bladder | Combination with anti-PD-L1 | researchgate.netnih.gov |
Phase I/II Clinical Trials in Advanced Solid Tumors
This compound has been the subject of Phase I/II clinical trials to assess its efficacy and tolerability in patients with advanced solid tumors. portico.org These early-phase studies were designed to establish a recommended Phase II dose (RP2D) and to gather preliminary data on the drug's anti-tumor activity across a range of cancers. portico.orgmycancergenome.org
Initial Biomarker-Driven Patient Selection
The initial clinical development of this compound in solid tumors was guided by a biomarker-driven strategy. basilea.com Phase I/II studies enrolled patients with advanced solid tumors harboring genetic alterations in the Fibroblast Growth Factor Receptor (FGFR) pathway, including FGFR1, FGFR2, and FGFR3. mycancergenome.orgresearchgate.net The identification of these genetic aberrations, which include fusions, mutations, or amplifications, was a key eligibility criterion for patient enrollment. mycancergenome.org This approach aimed to enrich the study population with patients most likely to respond to an FGFR inhibitor like this compound. Molecular testing of tumor tissue or plasma-derived cell-free DNA (cfDNA) using next-generation sequencing (NGS) was employed to identify these specific genetic markers. clinicaltrials.gov
Preliminary Efficacy and Tolerability Profile
Preliminary results from Phase I/II trials have indicated that this compound has a manageable tolerability profile and shows signs of anti-tumor activity in patients with advanced solid tumors with FGFR genetic alterations. basilea.comyahoo.comascopubs.org In a Phase I/II study involving patients with various advanced solid tumors, this compound demonstrated encouraging anti-tumor activity. nih.gov Notably, in a Phase Ib substudy of the FIDES-02 trial, the combination of this compound with the PD-L1 inhibitor atezolizumab was found to be well-tolerated in patients with advanced solid tumors, with no dose-limiting toxicities observed. basilea.comyahoo.comascopubs.org This combination also showed preliminary signs of efficacy, including a partial response with continued tumor shrinkage in a patient with bile duct cancer harboring an FGFR2 gene fusion. basilea.comyahoo.com
FIDES-01 Study: this compound in Intrahepatic Cholangiocarcinoma (iCCA)
The FIDES-01 study is a pivotal Phase II clinical trial designed to evaluate the efficacy of this compound in patients with inoperable or advanced intrahepatic cholangiocarcinoma (iCCA). ccanewsonline.comclinicaltrials.gov This multicenter, open-label, single-arm study specifically enrolled patients who had received at least one prior line of systemic therapy. ccanewsonline.comclinicaltrials.gov The primary goal of the FIDES-01 trial was to assess the anti-cancer activity of this compound in this patient population. clinicaltrials.gov
Patient Stratification by FGFR2 Genetic Aberrations
A key design feature of the FIDES-01 study was the stratification of patients based on the presence of specific genetic aberrations in the Fibroblast Growth Factor Receptor 2 (FGFR2) gene. ccanewsonline.comclinicaltrials.govorpha.netswissbiotech.org Deregulation of the FGFR signaling pathway is implicated in the development of iCCA. oncnursingnews.com Patients were enrolled into distinct cohorts based on whether their tumors harbored FGFR2 gene fusions or FGFR2 mutations or amplifications. clinicaltrials.govccanewsonline.comclinicaltrials.govswissbiotech.orgoncnursingnews.com The confirmation of these FGFR2 anomalies was conducted centrally through methods such as fluorescence in situ hybridization or next-generation sequencing. ccanewsonline.com
A significant portion of the FIDES-01 study focused on patients with iCCA whose tumors tested positive for FGFR2 gene fusions. clinicaltrials.govccanewsonline.comswissbiotech.org It is estimated that approximately 10% to 16% of patients with iCCA have tumors with FGFR2 fusions. oncnursingnews.com In the cohort of 103 patients with FGFR2 fusion-positive iCCA, treatment with this compound demonstrated clinically meaningful anti-tumor activity. oncnursingnews.combasilea.com
The following table summarizes the key efficacy outcomes for patients with FGFR2 gene fusions in the FIDES-01 study:
Efficacy Endpoint | Result | 95% Confidence Interval |
Objective Response Rate (ORR) | 21.4% | 13.9% - 30.5% |
Disease Control Rate (DCR) | 75.7% | 66.3% - 83.6% |
Median Progression-Free Survival (PFS) | 8.0 months | 5.5 - 8.3 months |
Median Overall Survival (OS) | 17.2 months | 12.5 - 22.4 months |
Data sourced from multiple reports on the FIDES-01 study. ccanewsonline.comoncnursingnews.combasilea.com |
The FIDES-01 study also included a cohort for patients with iCCA harboring FGFR2 mutations or amplifications, which are less common than fusions. clinicaltrials.govccanewsonline.comswissbiotech.orgoncnursingnews.com Interim analysis of this cohort has suggested that this compound provides a clinical benefit to these patients as well. ascopubs.orgresearchgate.net In an interim analysis of 23 evaluable patients with FGFR2 mutations or amplifications, the majority of whom had missense point mutations (78%), this compound demonstrated a disease control rate of 73.9%. ascopubs.orgresearchgate.net
The table below presents the preliminary efficacy data for patients with FGFR2 mutations or amplifications from an interim analysis of the FIDES-01 study:
Efficacy Endpoint | Result | 95% Confidence Interval |
Objective Response Rate (ORR) | 8.7% | - |
Disease Control Rate (DCR) | 73.9% | 51.6% - 89.8% |
Median Progression-Free Survival (PFS) | 7.3 months | 3.5 - 16.7 months |
Data based on an interim analysis of the FIDES-01 study. ascopubs.orgresearchgate.net |
FGFR2 Gene Fusions
Clinical Efficacy Endpoints (Objective Response Rate, Disease Control Rate, Progression-Free Survival, Overall Survival)
In the FIDES-01 study for intrahepatic cholangiocarcinoma (iCCA), patients with FGFR2 fusions (Cohort 1) demonstrated an ORR of 22.3% and a DCR of 75.7%. onclive.compharmacytimes.com The median PFS in this cohort was 7.8 months, with a 6-month PFS rate of 53.9%. onclive.compharmacytimes.com The median OS was 17.2 months. onclive.compharmacytimes.com For patients with FGFR2 mutations or amplifications (Cohort 2), the ORR was 6.8% with a DCR of 63.6%. onclive.compharmacytimes.com The median PFS in this second cohort was 8.3 months, and the median OS was 15.9 months. onclive.compharmacytimes.com An earlier analysis of 29 patients with advanced or unresectable FGFR2 gene fusion-positive iCCA showed an ORR of 20.7% and a DCR of 82.8%. nih.gov The median PFS in this group was 5.7 months. nih.gov
In the context of metastatic urothelial carcinoma (mUC), the FIDES-02 study revealed more modest results for this compound monotherapy. The combined analysis of substudies 1 and 5 showed an ORR of 8.2% and a DCR of 30.6%. urotoday.com The median PFS was 2.1 months, and the median OS was 6.6 months. urotoday.comonclive.com The median duration of response was 6.9 months. urotoday.comasco.org
Clinical Efficacy of this compound in a Nutshell
Study | Cancer Type | Genetic Aberration | ORR | DCR | Median PFS | Median OS |
---|---|---|---|---|---|---|
FIDES-01 (Cohort 1) | iCCA | FGFR2 Fusions | 22.3% onclive.compharmacytimes.com | 75.7% onclive.compharmacytimes.com | 7.8 months onclive.compharmacytimes.com | 17.2 months onclive.compharmacytimes.com |
FIDES-01 (Cohort 2) | iCCA | FGFR2 Mutations/Amplifications | 6.8% onclive.compharmacytimes.com | 63.6% onclive.compharmacytimes.com | 8.3 months onclive.compharmacytimes.com | 15.9 months onclive.compharmacytimes.com |
| FIDES-02 (Substudies 1 & 5) | mUC | FGFR1-3 Genetic Aberrations | 8.2% urotoday.com | 30.6% urotoday.com | 2.1 months urotoday.comonclive.com | 6.6 months urotoday.comonclive.com |
Subgroup Analysis of Efficacy Across FGFR2 Aberrations
The efficacy of this compound has been further detailed through subgroup analyses within the FIDES-01 study, which focused on patients with intrahepatic cholangiocarcinoma (iCCA) harboring different types of FGFR2 aberrations.
The study was designed with separate cohorts for patients with FGFR2 fusions and those with FGFR2 mutations or amplifications. researchgate.net In the cohort of 103 patients with FGFR2 fusions, this compound demonstrated a notable clinical benefit, with an objective response rate (ORR) of 21.4%. ccanewsonline.com The disease control rate (DCR) in this group was 75.7%. ccanewsonline.com
Conversely, in the cohort of patients with FGFR2 mutations or amplifications, the efficacy was less pronounced. In an analysis of 31 evaluable patients from this cohort, the confirmed ORR was 6.5%. ccanewsonline.com However, the DCR was 58.1%, indicating that a majority of these patients experienced disease stabilization. ccanewsonline.com An interim analysis of 23 patients in this cohort reported an ORR of 8.7% and a DCR of 74%, with two partial responses and 15 patients achieving stable disease. jhoponline.com This suggests that while tumor shrinkage was less common in patients with mutations or amplifications compared to fusions, a significant portion still derived clinical benefit in the form of disease stabilization. jhoponline.com
Efficacy of this compound based on FGFR2 Aberration in iCCA (FIDES-01)
FGFR2 Aberration | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
---|---|---|
FGFR2 Fusions | 21.4% ccanewsonline.com | 75.7% ccanewsonline.com |
| FGFR2 Mutations/Amplifications | 6.5% - 8.7% ccanewsonline.comjhoponline.com | 58.1% - 74% ccanewsonline.comjhoponline.com |
FIDES-02 Study: this compound in Urothelial Carcinoma (UC)
The FIDES-02 study was a multicenter, open-label, multicohort Phase 1b/2 trial designed to evaluate the efficacy and safety of this compound, both as a monotherapy and in combination with atezolizumab, in patients with advanced or metastatic urothelial carcinoma harboring FGFR genetic aberrations. nih.govresearchgate.net
The FIDES-02 study enrolled patients with unresectable or metastatic urothelial cancer who had confirmed FGFR1, FGFR2, or FGFR3 mutations, rearrangements, or fusions. nih.gov The trial was structured into several cohorts to investigate this compound in different clinical settings ascopubs.orgclinicaltrials.gov:
Cohort 1 (C1): Enrolled patients who had received one or more prior standard chemotherapy regimens, with or without immune checkpoint blockade (ICB), to be treated with this compound monotherapy. ascopubs.orgclinicaltrials.gov
Cohort 2 (C2): A Phase 1b dose-finding cohort that included patients with any advanced solid tumor and any FGFR status to determine the recommended Phase 2 dose (RP2D) for the combination of this compound and atezolizumab. ascopubs.orgascopubs.org
Cohort 3 (C3): Designed for first-line treatment of cisplatin-ineligible patients with PD-L1-low urothelial cancer, comparing this compound monotherapy versus combination with atezolizumab. ascopubs.orgclinicaltrials.gov
Cohort 4 (C4): For patients with urothelial cancer resistant to prior FGFR inhibitor treatment, randomized to either this compound monotherapy or combination with atezolizumab. ascopubs.orgclinicaltrials.gov
Substudy 5: Included patients with mUC and FGFR1-3 genetic aberrations who had progressed on at least one standard chemotherapy and/or ICB, and had not received a prior FGFR inhibitor. These patients were treated with this compound monotherapy. clinicaltrials.gov
In the monotherapy substudies (1 and 5), a total of 49 patients were included. asco.org The median age of these patients was 67 years, and the majority had an ECOG performance status of 0 or 1 (94%). asco.org A significant portion of these patients were heavily pre-treated, with 75.5% having received two or more prior lines of therapy, and 77.6% having had prior immune-checkpoint inhibitors. asco.org
The evaluation of this compound as a single agent in the FIDES-02 study did not meet its primary efficacy endpoint. onclive.comurotoday.com In a combined analysis of substudies 1 and 5, which included 49 patients with metastatic urothelial carcinoma and FGFR1-3 genetic aberrations, the objective response rate (ORR) was 8.2%. urotoday.comonclive.com This was based on four partial responses. nih.gov The disease control rate (DCR) was 30.6%. urotoday.com
The FIDES-02 study also explored the combination of this compound with the PD-L1 immune checkpoint inhibitor, atezolizumab. nih.govlarvol.com The dose-finding part of the study (Substudy 2) successfully established a recommended Phase 2 dose for the combination. basilea.com In Substudy 4, which included patients resistant to prior FGFR inhibitors, the ORR for the combination of this compound and atezolizumab was 14.3% (1 out of 7 patients). nih.gov
The rationale for combining an FGFR inhibitor like this compound with a PD-L1 inhibitor such as atezolizumab is multifactorial and based on preclinical evidence suggesting potential synergistic effects. researchgate.netasco.org Dysregulation of the FGFR signaling pathway is a known oncogenic driver in a subset of urothelial carcinomas. nih.gov These tumors, particularly those with FGFR3 mutations, are often of the luminal subtype, which can have lower expression of PD-L1 and may be less responsive to immune checkpoint inhibitors alone. nih.gov
FGFR signaling has been associated with an immunosuppressive tumor microenvironment. e-juo.org Preclinical data indicate that this compound also inhibits colony-stimulating factor 1 receptor (CSF1R), a key regulator of tumor-associated macrophages (TAMs). researchgate.netascopubs.orgasco.org By inhibiting CSF1R, this compound may reduce the population of these immunosuppressive macrophages, thereby enhancing the anti-tumor immune response. researchgate.netasco.org
Furthermore, combining FGFR inhibition with PD-1/PD-L1 blockade may overcome T-cell exhaustion and promote the infiltration of T-cells into the tumor. e-juo.orgaacrjournals.org Studies with other FGFR inhibitors have shown that targeting the FGFR pathway can lead to increased T-cell infiltration and downregulation of PD-L1 on tumor cells, creating a more favorable environment for the activity of immune checkpoint inhibitors. aacrjournals.orgaacrjournals.org The combination of lenvatinib, a multi-kinase inhibitor that targets FGFRs, with PD-1 blockade has demonstrated a decrease in tumor-associated macrophages and enhanced anti-tumor activity. e-juo.orgfrontiersin.org Therefore, the dual approach of targeting the oncogenic driver pathway with an FGFR inhibitor while simultaneously releasing the brakes on the immune system with a PD-L1 inhibitor is a scientifically grounded strategy to potentially improve outcomes for patients with FGFR-driven urothelial cancer. researchgate.netasco.org
An in-depth examination of the clinical research and development landscape for this compound reveals a strategic focus on cancers with fibroblast growth factor receptor (FGFR) aberrations. The clinical trial program is designed to evaluate its efficacy both as a monotherapy and in combination with other established anti-cancer agents across various malignancies.
Molecular Diagnostics and Patient Selection for Derazantinib Therapy
Identification of FGFR Genetic Aberrations
The selection of patients for derazantinib therapy, particularly in clinical trials, relies on the precise identification of FGFR gene fusions, mutations, or amplifications. basilea.com The primary methodologies employed for detecting these aberrations are Next-Generation Sequencing (NGS) and Fluorescence In Situ Hybridization (FISH). ccanewsonline.comresearchgate.net
Next-Generation Sequencing (NGS) has become a cornerstone in identifying actionable genetic alterations for targeted cancer therapies. nih.gov For this compound, NGS is utilized to analyze tumor tissue DNA and/or RNA, or circulating tumor DNA (ctDNA) from plasma samples, to detect a wide range of FGFR aberrations. nih.gov This comprehensive approach allows for the identification of not only common fusions and mutations but also novel or rare variants that might confer sensitivity to the drug. diatechpharmacogenetics.com In clinical studies such as FIDES-01 and FIDES-02, NGS was a key method for confirming the presence of FGFR2 gene fusions, mutations, or amplifications to determine patient eligibility. ccanewsonline.comnih.govbasilea.com The European Society for Medical Oncology (ESMO) recommends the routine use of multigene NGS to detect genomic alterations like FGFR2 fusions in intrahepatic cholangiocarcinoma (iCCA). diatechpharmacogenetics.com
Fluorescence In Situ Hybridization (FISH) is another robust and widely used technique for detecting specific chromosomal rearrangements, such as the gene fusions involving FGFR2. nih.gov This method uses fluorescently labeled DNA probes that bind to specific parts of a chromosome. A "break-apart" FISH assay can reveal a translocation or rearrangement of the FGFR2 gene when the fluorescent signals, which are normally co-localized, appear separated. aacrjournals.orgresearchgate.net This separation indicates a gene fusion event. aacrjournals.org FISH was utilized alongside NGS as a valid method for confirming FGFR2 fusion status for patient enrollment in clinical trials of this compound. ccanewsonline.comresearchgate.net It is a well-established tool for investigating FGFR translocations, especially when the translocation partners may be numerous or unknown. nih.gov
Next-Generation Sequencing (NGS)
Clinical Significance of FGFR2 Fusions in iCCA
FGFR2 gene fusions are recognized as key oncogenic drivers in a subset of intrahepatic cholangiocarcinoma (iCCA), making them a critical therapeutic target. diatechpharmacogenetics.comnih.gov These fusions lead to the constitutive, ligand-independent activation of the FGFR2 kinase, which promotes tumor cell proliferation, survival, and migration. diatechpharmacogenetics.com The clinical development of this compound has heavily focused on this patient population, demonstrating the significant role of these fusions in predicting therapeutic response.
For comparison, Cohort 2 of the FIDES-01 study, which included patients with FGFR2 mutations or amplifications, showed an ORR of 6.8% and a DCR of 63.6%, with a median PFS of 8.3 months. onclive.com While patients with mutations and amplifications also derived some benefit, the data highlights the particular sensitivity of FGFR2 fusion-positive iCCA to this compound. basilea.com
FIDES-01 Cohort | Genetic Aberration | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
---|---|---|---|---|---|---|
Cohort 1 | FGFR2 Fusions | 103 | 21.4% | 75.7% | 8.0 | 17.2 |
Cohort 2 | FGFR2 Mutations or Amplifications | 44 | 6.8% | 63.6% | 8.3 | 15.9 |
Prevalence and Types of FGFR Aberrations in Various Cancers
Intrahepatic Cholangiocarcinoma (iCCA): This cancer has one of the highest frequencies of targetable FGFR aberrations. FGFR2 fusions are the most common type, occurring in approximately 10-16% of patients. diatechpharmacogenetics.comonclive.com FGFR2 mutations and amplifications are less frequent, seen in about 5% of iCCA cases. ccanewsonline.comccanewsonline.com
Urothelial Carcinoma: FGFR alterations are found in about 15-20% of patients with advanced urothelial cancer. basilea.comoup.comurotoday.com FGFR3 mutations are the most common aberration in this cancer type, followed by fusions involving FGFR1, FGFR2, or FGFR3. oup.com
Gastric Cancer: FGFR genetic aberrations are observed in approximately 10% of gastric cancers. basilea.combiospace.com FGFR2 gene amplification is the most common type of aberration in this malignancy. preprints.org
Other Cancers: FGFR1 is frequently amplified in squamous non-small cell lung cancer (20-25%) and breast cancer (up to 15%). nih.gov FGFR3 mutations and fusions are also found in gliomas and glioblastomas (3%). nih.gov
Cancer Type | FGFR Aberration Type | Prevalence |
---|---|---|
Intrahepatic Cholangiocarcinoma (iCCA) | FGFR2 Fusions | 10-16% |
FGFR2 Mutations/Amplifications | ~5% | |
Urothelial Carcinoma | FGFR1/2/3 Aberrations (Mutations & Fusions) | 15-20% |
Gastric Cancer | FGFR Aberrations (Mainly FGFR2 Amplification) | ~10% |
Squamous NSCLC | FGFR1 Amplification | 20-25% |
Breast Cancer | FGFR1 Amplification | ~15% |
Mechanisms of Resistance to Derazantinib and Other Fgfr Inhibitors
On-Target Resistance Mechanisms
On-target resistance is a common challenge in targeted cancer therapy and primarily involves genetic changes in the target protein that prevent the drug from binding effectively.
A predominant mechanism of acquired resistance to FGFR inhibitors is the emergence of secondary mutations within the kinase domain of FGFR2. nih.govresearchgate.net These mutations can interfere with the binding of the inhibitor to the receptor. mdpi.com A comprehensive analysis of 82 patients with FGFR2-positive intrahepatic cholangiocarcinoma (ICC) treated with FGFR inhibitors revealed that 60% developed secondary FGFR2 kinase domain mutations upon acquired resistance. nih.gov
Among the most frequently observed mutations are those affecting the "molecular brake" residue N550 and the "gatekeeper" residue V565. nih.govsemanticscholar.org In the aforementioned study, mutations at the N550 and V565 sites accounted for 63% and 47% of all detected FGFR2 kinase domain mutations, respectively. nih.gov Specific substitutions such as N550D/H/K/T and V565F/I/L have been identified. nih.gov These mutations can reduce the inhibitor's efficacy; for instance, the N550K mutation has been shown to confer resistance to futinib and pemigatinib. nih.gov
Another critical residue is C492, which is the site of covalent binding for the irreversible inhibitor futibatinib. nih.govresearchgate.net Interestingly, mutations at this site are rare. In a study of 42 patients treated with futibatinib, a C492 mutation was observed in only one patient. nih.govresearchgate.net This rarity is potentially due to the fact that mutations at the C492 residue may impair the normal signaling function of FGFR2, making them less favorable for cancer cell survival. nih.govresearchgate.netaacrjournals.org
Table 1: Common Secondary FGFR2 Kinase Domain Mutations Conferring Resistance
Mutation Site | Amino Acid Change (Examples) | Frequency in Resistant Cases | Mechanism of Resistance |
---|---|---|---|
N550 (Molecular Brake) | N550K, N550H | 63% of on-target mutations nih.gov | Prevents effective inhibitor binding nih.gov |
V565 (Gatekeeper) | V565F, V565I, V565L | 47% of on-target mutations nih.gov | Sterically hinders drug binding in the ATP-binding pocket mdpi.com |
C492 (Covalent Binding Site) | - | Rare (1 of 42 patients on futibatinib) nih.govresearchgate.net | Disrupts covalent bond formation with irreversible inhibitors nih.gov |
The development of resistance is often characterized by the emergence of multiple distinct resistance mutations, a phenomenon known as polyclonal resistance. semanticscholar.orgaacrjournals.org In patients with FGFR2-driven cholangiocarcinoma, polyclonal FGFR2 kinase domain mutations are a frequent finding at the time of resistance to both reversible and irreversible inhibitors. semanticscholar.orgnih.gov One study found that 14 out of 27 patients with cholangiocarcinoma had polyclonal mutations. semanticscholar.org This heterogeneity within the tumor, where different cancer cell populations harbor different resistance mutations, presents a significant challenge for subsequent lines of therapy. jhoponline.com However, in other types of tumors driven by FGFR2 alterations, polyclonal resistance appears to be less common. semanticscholar.orgnih.gov
Secondary FGFR2 Kinase Domain Mutations (e.g., N550, V565, C492)
Off-Target Resistance Mechanisms (Bypass Pathways)
Tumor cells can also develop resistance by activating signaling pathways that are parallel to or downstream of the inhibited target. This allows the cancer cells to continue to proliferate and survive despite the presence of the FGFR inhibitor.
The RAS/MAPK pathway is a critical downstream signaling cascade of FGFR. oaepublish.com Reactivation of this pathway is a key mechanism of resistance to FGFR inhibitors. nih.govresearchgate.net This can occur through various genetic alterations in key components of the pathway. Studies have identified acquired mutations in genes such as HRAS, KRAS, and NRAS in patients who have developed resistance to FGFR inhibitors. nih.govnih.govaacrjournals.org For example, a genome-wide screen identified HRAS mutations as potent drivers of resistance to FGFR inhibitors. nih.gov Similarly, acquired NRAS mutations have been found in resistant lung cancer cell lines. researchgate.net In some cases, these MAPK pathway alterations can co-occur with on-target FGFR2 mutations. nih.govnih.gov
The PI3K/AKT/mTOR pathway is another crucial signaling network that can be activated to bypass FGFR inhibition. oaepublish.comfrontiersin.org Increased signaling through this pathway has been observed in cancer cell lines with acquired resistance to FGFR inhibitors. oaepublish.comaacrjournals.org This can be driven by mutations in key pathway components like PIK3CA or loss of the tumor suppressor PTEN. aacrjournals.orgfrontiersin.orgoaepublish.com In a study of patients with FGFR2-driven malignancies, off-target alterations in the PI3K/mTOR pathway, including mutations in PIK3CA, PTEN, and TSC1, were found in 11 patients, often alongside on-target FGFR2 mutations. semanticscholar.orgnih.gov The co-occurrence of alterations in both the FGFR and PI3K/AKT/mTOR pathways has been noted in breast cancer. nih.gov
Table 2: Key Off-Target Resistance Pathways and Associated Gene Alterations
Pathway | Gene Alterations | Consequence |
---|---|---|
MAPK Pathway | HRAS, KRAS, NRAS, MEK mutations | Sustained MAPK signaling despite FGFR inhibition nih.govresearchgate.net |
PI3K/AKT/mTOR Pathway | PIK3CA mutations, PTEN loss, TSC1 mutations | Activation of pro-survival signaling independent of FGFR semanticscholar.orgfrontiersin.orgoaepublish.com |
MAPK Pathway Alterations (e.g., HRAS, KRAS, NRAS, MEK)
Strategies to Overcome Acquired Resistance
Overcoming acquired resistance is a critical area of research in FGFR-targeted therapy. oaepublish.comaccscience.com Several strategies are being explored to address this challenge. nih.govaccscience.comoncotarget.com
One approach is the development of next-generation FGFR inhibitors that are designed to be effective against common resistance mutations. jhoponline.comoaepublish.com For instance, some newer irreversible inhibitors have shown activity against the V565 gatekeeper mutation. semanticscholar.org The development of covalently binding FGFR inhibitors is an active area of investigation to overcome resistance mediated by gatekeeper mutations. oaepublish.com
Another key strategy is the use of combination therapies that simultaneously target both FGFR and the bypass pathways. oaepublish.comoaepublish.com Preclinical studies have shown that combining an FGFR inhibitor with a MEK inhibitor can be a powerful approach to prevent resistance. researchgate.net Similarly, co-targeting the PI3K/AKT/mTOR pathway with PI3K or mTOR inhibitors in combination with an FGFR inhibitor has shown synergistic anti-tumor effects, particularly in tumors with PIK3CA mutations. oaepublish.comnih.gov Clinical trials are currently investigating upfront combination therapies to potentially delay the onset of resistance. oaepublish.com For patients with identified TSC1 or PIK3CA mutations, treatment with the mTOR inhibitor everolimus has shown benefit. semanticscholar.org
Furthermore, sequential treatment with different FGFR inhibitors, guided by the specific resistance mutations detected through methods like liquid biopsies, may extend the duration of clinical benefit. jhoponline.comjnccn.org This molecularly-oriented approach allows for a more personalized treatment strategy to combat the evolution of resistance. aacrjournals.org
Future Perspectives and Research Directions for Derazantinib
Refinement of Patient Selection and Biomarker Development
The success of targeted therapies like derazantinib hinges on accurately identifying patients who are most likely to benefit. Current clinical trials primarily enroll patients with FGFR2 gene fusions, but the oncogenic potential of other FGFR2 alterations, such as mutations and amplifications, is an area of growing interest. researchgate.net Early studies have suggested that patients with FGFR2 mutations or amplifications may derive a similar benefit from this compound as those with fusions, while patients with no detectable FGFR gene aberrations appear to gain no benefit. researchgate.net This underscores the critical need for comprehensive molecular profiling, preferably through next-generation sequencing, at the time of diagnosis to identify all potential driver mutations. harborsidestudio.com
Future research will likely focus on:
Validating the efficacy of this compound in patients with FGFR2 mutations and amplifications. Larger, dedicated cohorts within clinical trials are needed to confirm the initial promising signals. nih.gov
Investigating the role of co-occurring genetic alterations. Understanding how other mutations may influence response or resistance to this compound is crucial for refining patient selection.
Developing and validating predictive biomarkers. Beyond the presence of FGFR alterations, identifying biomarkers that can predict the degree of response to this compound is a key goal. There is some indication that FGF19 levels may have potential as a biomarker for effective FGFR inhibition, a hypothesis that requires confirmation in larger trials. portico.org The precise type and breakpoint of an FGFR2 fusion may also affect sensitivity to FGFR inhibitors. harborsidestudio.com
Exploring the prognostic versus predictive value of FGFR alterations. While FGFR fusions are established predictive markers for response to FGFR inhibitors, their role as independent prognostic factors is less clear and warrants further investigation.
The heterogeneity in patient selection criteria and the types of assays used across different studies highlights the need for standardization in biomarker testing to ensure consistent and reliable identification of eligible patients. urotoday.com
Optimization of Combination Therapies
To enhance the anti-tumor activity of this compound and potentially overcome resistance mechanisms, significant research is being directed towards its use in combination with other anticancer agents. targetedonc.comtandfonline.com this compound's unique kinase inhibition profile, which includes activity against Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in addition to FGFR1-3, provides a strong rationale for these combination strategies. tandfonline.comedisongroup.combasilea.com
Immunotherapy Combinations
The rationale for combining this compound with immunotherapy, particularly immune checkpoint inhibitors (ICIs) like atezolizumab, is twofold. Firstly, this compound's inhibition of CSF1R may deplete tumor-promoting macrophages, making the tumor microenvironment more susceptible to T-cell-mediated immune responses. fiercebiotech.combasilea.com Secondly, FGFR inhibition itself may alter the tumor's immune microenvironment, potentially enhancing the efficacy of ICIs. nih.gov
Clinical trials are actively exploring this combination:
The FIDES-02 study is a phase 1/2 trial investigating this compound both as a monotherapy and in combination with the PD-L1 inhibitor atezolizumab in patients with advanced urothelial cancer harboring FGFR genetic aberrations. targetedonc.comcancervic.org.au Initial results from the phase 1b portion established a recommended phase 2 dose for the combination. onclive.com However, later data from the study showed that the combination of this compound and atezolizumab was not promising in terms of activity in metastatic urothelial carcinoma, leading to the early termination of some combination therapy studies. nih.gov This suggests that careful patient selection based on biomarkers beyond just FGFR alterations may be necessary for successful ICI combinations. nih.gov
The FIDES-03 study is evaluating this compound in combination with atezolizumab in patients with advanced gastric cancer who have FGFR genetic aberrations. targetedonc.combasilea.com
Despite some disappointing results, the potential synergy between FGFR inhibition and immunotherapy remains an area of interest, with a need for further research to identify the most effective combinations and patient populations. nih.govoup.com
Chemotherapy Combinations
Combining this compound with standard-of-care chemotherapy is another promising strategy to improve treatment outcomes. nih.gov Preclinical data have suggested that combining FGFR inhibition with chemotherapy agents can lead to enhanced anti-tumor activity. For instance, combining an FGFR inhibitor with gemcitabine in pancreatic cancer cell lines resulted in a longer cell cycle arrest. portico.org
The FIDES-03 study is a key trial in this area, evaluating this compound in combination with paclitaxel and ramucirumab in patients with advanced gastric cancer. targetedonc.combasilea.com The rationale for this combination is based on non-clinical data indicating a potential synergistic effect between this compound and paclitaxel, possibly linked to the anti-angiogenic effects of both drugs. clinicaltrials.gov
Other Targeted Agent Combinations
The complex signaling networks within cancer cells provide opportunities for combining this compound with other targeted agents. This compound's inhibitory activity against VEGFR2 suggests a potential for synergy with other anti-angiogenic therapies. basilea.comresearchgate.net
The FIDES-03 study is also investigating this compound in combination with the anti-VEGFR2 antibody ramucirumab in patients with advanced gastric cancer. targetedonc.combasilea.com This combination aims to dually target the angiogenesis pathway, potentially leading to a more profound anti-tumor effect.
Furthermore, understanding the crosstalk between the FGFR pathway and other signaling pathways is essential for identifying novel combination strategies to overcome resistance. portico.org
Investigation in Novel Oncological Indications
While the primary focus of this compound development has been on intrahepatic cholangiocarcinoma (iCCA), its mechanism of action suggests potential efficacy in a broader range of solid tumors characterized by FGFR alterations. nih.gov FGFR gene aberrations are known to occur in various cancers, including urothelial cancer, gastric cancer, breast cancer, and lung cancer. fiercebiotech.com
Clinical development programs are actively exploring these new indications:
Urothelial Carcinoma: The FIDES-02 study is a significant effort to evaluate this compound, both as a monotherapy and in combination with atezolizumab, in patients with advanced urothelial cancer harboring FGFR genetic aberrations. targetedonc.combasilea.com However, initial results for this compound monotherapy in this setting did not meet the prespecified efficacy benchmark. onclive.com
Gastric Cancer: The FIDES-03 study is a phase 1/2 trial assessing this compound alone and in combination with chemotherapy or immunotherapy in patients with advanced gastric cancer with FGFR genetic aberrations. targetedonc.combasilea.com
Other Solid Tumors: The broad inhibitory profile of this compound suggests its potential application in other FGFR-driven malignancies, which is an area for future clinical investigation. nih.gov
Beyond cancer, the inhibitory effect of this compound on FGFR signaling is also being explored in non-oncological conditions, such as keloids, where aberrant fibroblast activity plays a role. nih.gov
Comparative Effectiveness Research with Other FGFR Inhibitors
The landscape of FGFR inhibitors is becoming increasingly crowded, with several agents approved or in late-stage development. edisongroup.com This necessitates comparative effectiveness research to understand the relative benefits and potential differentiation of this compound. basilea.com Other notable FGFR inhibitors include pemigatinib, infigratinib, erdafitinib, and futibatinib. nih.govedisongroup.com
Key points of comparison and future research include:
Efficacy: Early clinical trial data for this compound in iCCA have shown an objective response rate (ORR) and progression-free survival (PFS) that appear consistent with the class effect of FGFR inhibitors. targetedonc.comnih.gov However, head-to-head trials are lacking. In urothelial cancer, the ORR for this compound was lower than that observed with erdafitinib. onclive.com
Kinase Inhibition Profile: this compound is distinguished by its additional inhibitory activity against CSF1R and VEGFR2, which may offer a therapeutic advantage in certain contexts, particularly in combination therapies. tandfonline.comresearchgate.net Comparative preclinical studies have detailed the differences in potency and selectivity between this compound and other FGFR inhibitors. lww.commdpi.com
Resistance Mechanisms: Understanding how resistance to different FGFR inhibitors develops is crucial. Research into the effectiveness of this compound in patients who have progressed on other FGFR inhibitors is an important area for future studies.
The table below provides a snapshot of the kinase inhibition profiles of this compound and other FGFR inhibitors based on preclinical data.
Compound | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) | CSF1R (IC50, nM) |
This compound | 22.2 | 5.8 | 22.8 | 402 | 17.4 |
Erdafitinib | 4.1 | 2 | 3.1 | 26.7 | 190 |
Pemigatinib | 3.3 | 1.3 | 5.2 | 50.3 | 300 |
Infigratinib | 4.5 | 3 | 5.6 | 142 | 258 |
Rogaratinib | 7.5 | 1.4 | 8.8 | 25.6 | 162 |
Data from a preclinical radiometric kinase assay. lww.com |
Future research, including real-world evidence and potentially comparative clinical trials, will be essential to fully elucidate the optimal positioning of this compound within the growing armamentarium of FGFR-targeted therapies.
Long-Term Outcome and Survival Analysis
Detailed findings from major clinical studies, primarily the Phase 2 FIDES-01 trial, have shed light on this compound's efficacy. In this trial, patients with iCCA harboring specific fibroblast growth factor receptor 2 (FGFR2) genetic aberrations were evaluated. The study was divided into cohorts based on the type of FGFR2 alteration.
In a separate cohort of the FIDES-01 trial, which included patients with FGFR2 mutations or amplifications, this compound also showed clinical benefit. jhoponline.com For this group, the median PFS was 8.3 months, and the median OS was 15.9 months. ccanewsonline.com The disease control rate (DCR), which includes patients with a complete response, partial response, or stable disease, was 75.7% in the FGFR2 fusion group and 63.6% in the mutation/amplification group. ccanewsonline.comonclive.com These data suggest that this compound has broad potential as a monotherapy for iCCA patients with various FGFR2 genetic aberrations. onclive.comtargetedonc.com
The following table summarizes the key long-term outcome data from the FIDES-01 trial for patients with iCCA.
Clinical Outcomes from the FIDES-01 Trial for this compound in iCCA
Patient Cohort | Metric | Result | 95% Confidence Interval (CI) | Source |
---|---|---|---|---|
FGFR2 Fusion-Positive | Objective Response Rate (ORR) | 21.4% | 13.9% - 30.5% | ccanewsonline.comresearchgate.net |
Disease Control Rate (DCR) | 75.7% | 66.3% - 83.6% | ccanewsonline.com | |
Median Progression-Free Survival (PFS) | 8.0 months | 5.5 - 8.3 months | ccanewsonline.comresearchgate.net | |
Median Overall Survival (OS) | 17.2 months | 12.5 - 22.4 months | ccanewsonline.com | |
FGFR2 Mutations or Amplifications | Objective Response Rate (ORR) | 6.8% | 1.4% - 18.7% | onclive.com |
Disease Control Rate (DCR) | 63.6% | 47.8% - 77.6% | onclive.com | |
Median Progression-Free Survival (PFS) | 8.3 months | 1.9 - 16.7 months | ccanewsonline.com | |
Median Overall Survival (OS) | 15.9 months | 8.4 - Not Estimable | ccanewsonline.com |
Addressing Resistance: Next-Generation Therapies and Re-challenge Strategies
A significant challenge in the long-term use of targeted therapies like this compound is the development of drug resistance. tandfonline.com Understanding the mechanisms behind acquired resistance is paramount for developing subsequent lines of treatment and improving patient outcomes. targetedonc.comnih.gov
Research into resistance to FGFR inhibitors has identified several key mechanisms. nih.gov One of the most common is the emergence of secondary "gatekeeper" mutations in the FGFR kinase domain itself. nih.govnih.gov These mutations can alter the drug's binding site, reducing its efficacy. mdpi.com Another major resistance pathway involves the activation of alternative (bypass) signaling cascades, such as the PI3K/AKT/mTOR pathway, which allows cancer cells to circumvent the FGFR blockade and continue to proliferate. targetedonc.comtandfonline.com The landscape of resistance is often complex and polyclonal, meaning multiple resistance mutations can arise simultaneously in a patient. tandfonline.com
To counter these resistance mechanisms, the development of next-generation FGFR inhibitors is a key area of research. targetedonc.com These new agents are being designed to overcome the limitations of earlier inhibitors. For example, covalent (irreversible) inhibitors, such as futibatinib, bind differently to the FGFR protein and have shown the ability to overcome resistance conferred by certain gatekeeper mutations. nih.govascopubs.org The development of structurally optimized and more selective inhibitors represents a promising strategy to enhance the duration of response. nih.govoaepublish.com
Combination therapies are also being explored to tackle resistance. tandfonline.com By combining an FGFR inhibitor with an agent that targets a bypass pathway (e.g., a PI3K or mTOR inhibitor), it may be possible to block both the primary oncogenic driver and the escape route, leading to more durable responses. tandfonline.com Clinical trials are underway to investigate this compound in combination with other agents, including chemotherapy and immunotherapy. clinicaltrials.govnih.gov
The concept of re-challenging patients with an FGFR inhibitor after a period of discontinuation is another emerging strategy. This approach is based on the hypothesis that in the absence of the drug's selective pressure, tumor clones with resistance mutations may decline, potentially re-sensitizing the tumor to the original therapy. ascopubs.org Monitoring circulating tumor DNA (ctDNA) in the blood for the presence of resistance mutations could help identify patients who might benefit from such a re-challenge strategy. ascopubs.org Furthermore, some clinical trial protocols have allowed for patients who discontinued treatment due to toxicity to be re-challenged with this compound at the discretion of the investigator. clinicaltrials.govclinicaltrials.gov The FIDES-02 study specifically included a substudy for patients with urothelial carcinoma who were resistant to a prior FGFR inhibitor, testing this compound as a subsequent treatment. oup.com
Q & A
Q. What is the mechanism of action of derazantinib, and how can researchers validate its multi-kinase inhibitory properties?
this compound is a multi-targeted tyrosine kinase inhibitor (TKI) with activity against FGFR1–3, CSF1R, and VEGFR2. Researchers can validate its mechanism using kinase inhibition assays (e.g., ATP-competitive binding studies) and cell-line models with FGFR-driven tumors. Preclinical studies demonstrate its efficacy in suppressing FGFR2 fusion-positive intrahepatic cholangiocarcinoma (iCCA) proliferation .
Q. How are clinical trials for this compound structured to assess safety and efficacy in FGFR-altered cancers?
Phase I/II trials (e.g., NCT01752920) typically employ dose-escalation (250–425 mg QD) to determine the recommended phase 2 dose (RP2D), balancing toxicity (e.g., dose-dependent increases in ALT elevation and fatigue) and efficacy. Adaptive designs allow post hoc biomarker stratification (e.g., FGFR2 fusions vs. mutations) to refine patient cohorts .
Q. What are the common adverse events (AEs) associated with this compound, and how should they be monitored in clinical studies?
Key AEs include fatigue (49%), elevated ALT (30%), and diarrhea (23%). Methodological monitoring involves routine liver function tests (LFTs), CTCAE grading, and dose adjustments based on toxicity thresholds. Preemptive AE management protocols are critical for maintaining patient compliance .
Q. Which efficacy metrics are prioritized in this compound trials, and how are they analyzed?
Primary endpoints include objective response rate (ORR), disease control rate (DCR), and median progression-free survival (mPFS). For example, in FGFR2 fusion-positive iCCA, this compound achieved ORR=20.7%, DCR=82.8%, and mPFS=5.7 months. Statistical methods like RECIST v1.1 and Kaplan-Meier analysis are standard .
Advanced Research Questions
Q. How can researchers optimize this compound dosing to balance efficacy and toxicity?
Pharmacokinetic/pharmacodynamic (PK/PD) modeling from phase I data (80 patients) shows a therapeutic index between 250 mg and 425 mg QD. Dose optimization should integrate toxicity thresholds (e.g., ALT elevation) and exposure-response relationships using population PK models .
Q. What strategies are effective for combining this compound with immunotherapies or other targeted agents?
Preclinical data suggest synergy between this compound (CSF1R inhibition) and PD-L1 inhibitors (e.g., atezolizumab) by depleting tumor-associated macrophages. Clinical trials like FIDES-02 (NCT04045665) use a phase I/II design to evaluate safety and efficacy of combination regimens .
Q. How can researchers address acquired resistance to this compound in FGFR-driven cancers?
Resistance mechanisms (e.g., gatekeeper mutations) can be studied using longitudinal tumor genomic profiling and in vitro models (e.g., patient-derived xenografts). Combinatorial approaches with second-line FGFR inhibitors or downstream pathway blockers (e.g., MAPK inhibitors) are under exploration .
Q. What biomarker strategies improve patient stratification for this compound therapy?
FGFR2 fusions (detected via NGS or FISH) are the strongest predictors of response. Researchers should prioritize enrolling patients with FGFR2 rearrangements and exclude those without FGFR alterations, as non-FGFR-aberrant tumors show minimal benefit .
Q. How should contradictory efficacy data across this compound trials be interpreted?
Discrepancies in ORR (e.g., 20.7% in phase I/II vs. 21.4% in FIDES-01) may stem from cohort heterogeneity (e.g., prior therapies) or trial design differences. Meta-analyses adjusting for patient characteristics and biomarker status are recommended to reconcile findings .
Q. What preclinical models best recapitulate this compound’s anti-tumor activity?
Patient-derived xenograft (PDX) models of FGFR2 fusion-positive iCCA and gastric cancer (GC) are validated platforms. These models enable direct comparisons with other FGFR inhibitors (e.g., erdafitinib) and combination therapies .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。